![molecular formula C13H18ClN3O B13240264 4-Chloro-N-[3-(pyrrolidin-1-yl)propyl]pyridine-2-carboxamide](/img/structure/B13240264.png)
4-Chloro-N-[3-(pyrrolidin-1-yl)propyl]pyridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-N-[3-(pyrrolidin-1-yl)propyl]pyridine-2-carboxamide is a chemical compound that belongs to the class of pyridine carboxamides It is characterized by the presence of a pyridine ring substituted with a chloro group at the 4-position and a carboxamide group at the 2-position, which is further linked to a pyrrolidine ring via a propyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-[3-(pyrrolidin-1-yl)propyl]pyridine-2-carboxamide typically involves the following steps:
Formation of the Pyridine Carboxamide Core: The starting material, 4-chloropyridine-2-carboxylic acid, is converted to its corresponding acid chloride using thionyl chloride (SOCl2). This intermediate is then reacted with 3-(pyrrolidin-1-yl)propylamine to form the desired carboxamide.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction. The temperature is maintained at around 0-5°C during the addition of thionyl chloride and then gradually increased to room temperature for the subsequent amide formation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-N-[3-(pyrrolidin-1-yl)propyl]pyridine-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group at the 4-position of the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives. For example, the pyrrolidine ring can be oxidized to form a lactam.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be achieved with sodium hydroxide (NaOH).
Major Products Formed
Substitution: Depending on the nucleophile used, various substituted pyridine derivatives can be formed.
Oxidation: Oxidation of the pyrrolidine ring can yield pyrrolidinone derivatives.
Hydrolysis: Hydrolysis results in the formation of 4-chloropyridine-2-carboxylic acid and 3-(pyrrolidin-1-yl)propylamine.
Applications De Recherche Scientifique
4-Chloro-N-[3-(pyrrolidin-1-yl)propyl]pyridine-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds. Its derivatives have shown potential as anti-inflammatory, anticancer, and antimicrobial agents.
Material Science: The compound can be used in the development of novel materials with specific electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of 4-Chloro-N-[3-(pyrrolidin-1-yl)propyl]pyridine-2-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The pyrrolidine ring can interact with hydrophobic pockets in proteins, while the carboxamide group can form hydrogen bonds with amino acid residues. These interactions can lead to inhibition or activation of the target protein, resulting in the desired therapeutic effect.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-N-[3-(pyrrolidin-1-yl)propyl]pyridine-2-carboxamide hydrochloride: A salt form of the compound with similar properties.
N-(3-Pyrrolidin-1-ylpropyl)pyridine-2-carboxamide: Lacks the chloro substituent, which may affect its reactivity and biological activity.
4-Bromo-N-[3-(pyrrolidin-1-yl)propyl]pyridine-2-carboxamide: A bromine-substituted analog with potentially different reactivity and applications.
Uniqueness
This compound is unique due to the presence of the chloro group, which can participate in various substitution reactions, enhancing its versatility as a synthetic intermediate. Additionally, the combination of the pyridine and pyrrolidine rings provides a scaffold with diverse biological activities, making it a valuable compound in drug discovery and development.
Propriétés
Formule moléculaire |
C13H18ClN3O |
|---|---|
Poids moléculaire |
267.75 g/mol |
Nom IUPAC |
4-chloro-N-(3-pyrrolidin-1-ylpropyl)pyridine-2-carboxamide |
InChI |
InChI=1S/C13H18ClN3O/c14-11-4-6-15-12(10-11)13(18)16-5-3-9-17-7-1-2-8-17/h4,6,10H,1-3,5,7-9H2,(H,16,18) |
Clé InChI |
IQWBGXUKXXCOEE-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)CCCNC(=O)C2=NC=CC(=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


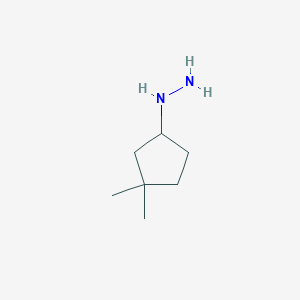
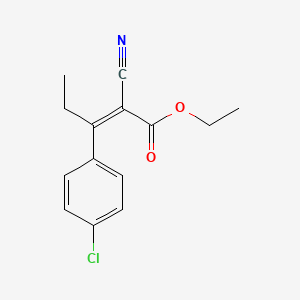
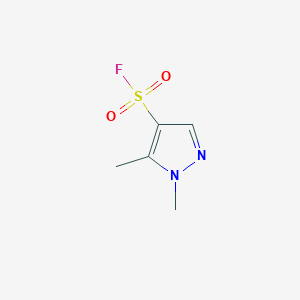


![2-{[(Tert-butoxy)carbonyl]amino}-3-(quinazolin-4-yl)propanoic acid](/img/structure/B13240216.png)

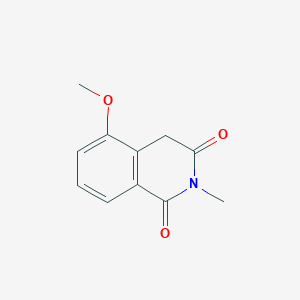
![2-{[1-(2-Chloro-4-fluorophenyl)ethyl]amino}ethan-1-ol](/img/structure/B13240237.png)
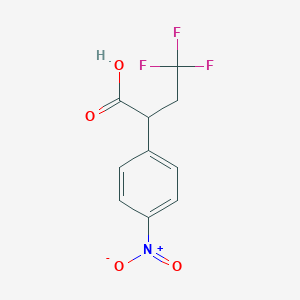
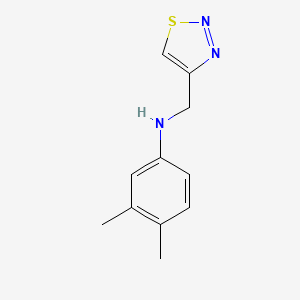
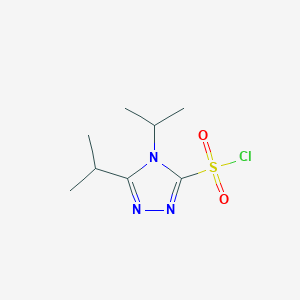

![N-[1-(pyridin-4-yl)ethyl]cyclopropanamine](/img/structure/B13240278.png)
